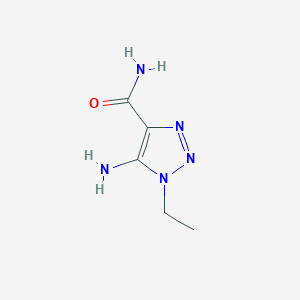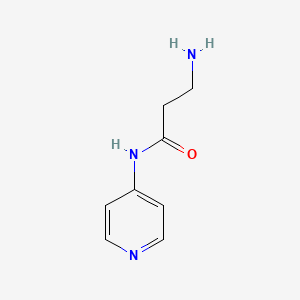
4-(苄氧基)-1-甲基-2-吡啶酮
描述
The compound "4-(Benzyloxy)-1-methyl-2-pyridone" is a chemical entity that can be derived from 4-hydroxy-6-methyl-2-pyridone through various synthetic routes and chemical reactions. It is structurally related to a range of heterocyclic compounds that have been studied for their potential pharmacological activities, including antihypertensive, antioxidant, and radioprotective properties . The compound is characterized by the presence of a benzyloxy substituent on the pyridone ring, which can influence its physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related pyridone compounds involves various strategies, including the self-condensation of N-aryl acetoacetamides mediated by sodium persulfate, leading to polysubstituted 4-pyridones . Another method includes the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles to afford 4H-pyrano[3,2-c]pyridines . These synthetic approaches highlight the versatility of pyridone derivatives in forming complex heterocyclic structures, which can be further functionalized to obtain compounds like "4-(Benzyloxy)-1-methyl-2-pyridone."
Molecular Structure Analysis
The molecular structure of pyridone derivatives is confirmed through techniques such as X-ray diffraction analysis . The presence of substituents like the benzyloxy group can significantly alter the molecular conformation and electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyridone derivatives undergo various chemical reactions, including the formation of fused heterocyclic systems upon reaction with acetic anhydride . The introduction of electron-withdrawing or electron-donating groups can lead to changes in the reactivity of the pyridone ring, influencing the outcome of subsequent chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridone derivatives are influenced by their molecular structure. For instance, the presence of a benzyloxy group can affect the solubility and stability of the compound. The introduction of various substituents can also impact the thermal stability, dielectric constants, and mechanical properties of polyimide materials derived from pyridone-containing monomers . These properties are crucial for the potential application of "4-(Benzyloxy)-1-methyl-2-pyridone" and related compounds in pharmaceutical and material science fields.
科学研究应用
1. Synthesis of Transition Metal Complexes
- Application Summary : 4-Benzyloxyphenol is used in the synthesis of transition metal complexes derived from Schiff base ligands . These complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
- Methods of Application : The Schiff base ligands coordinated via nitrogen of azomethine and deprotonated phenolic oxygen atoms (ONO) with metal ions in 1:1 molar ratio . The thermal decomposition of complexes indicated that metal complexes are stable up to 150 °C and give metal oxide as end product .
- Results or Outcomes : The synthesized metal(II) complexes showed potent in vitro antioxidant activity and good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu(II) complexes were most potent having IC50 value from 2.98 to 3.89 μM range .
2. Synthesis of Chalcones Derivatives
- Application Summary : 4-Benzyloxyphenol is used in the synthesis of chalcones derivatives . These chalcones derivatives have wide applications in pharmaceutical and medicinal chemistry .
- Methods of Application : The chalcones were synthesized by coupling with aromatic substituted aldehyde . All the synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results or Outcomes : The synthesized compounds were screened for antimicrobial activity .
3. PPARα Agonists for Retinal Disorders
- Application Summary : 4-Benzyloxy-benzylamino Chemotype has been evolved to provide efficacious, potent, and isoform selective PPARα agonists as leads for retinal disorders . PPARα is expressed in retinal Müller cells, endothelial cells, and in retinal pigment epithelium . Agonism of PPARα with genetic or pharmacological tools ameliorates inflammation, vascular leakage, neurodegeneration, and neovascularization associated with retinal diseases .
- Methods of Application : The study involved the design, synthesis, and evaluation of second-generation analogues .
- Results or Outcomes : The studies identified a pipeline of candidates positioned for detailed PK/PD and pre-clinical evaluation . These compounds reach cellular potencies <50 nM and exhibit >2,700-fold selectivity for PPARα over other PPAR isoforms .
4. Antioxidant and Antimicrobial Activity
- Application Summary : Transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde have been synthesized . These compounds have been evaluated for their in vitro antioxidant activity and found to be highly potent . They also show good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands .
- Methods of Application : The compounds were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
- Results or Outcomes : The compounds were assayed for their in vitro antimicrobial activities against four bacterial strains and two fungal strains . The metal(II) complexes are more noxious than free Schiff base ligands . The antimicrobial activity results showed that the complexes were most active compounds .
安全和危害
This involves identifying any risks associated with handling the compound, such as whether it’s toxic, flammable, or reactive. It also includes recommendations for safe handling and storage.
未来方向
This could involve potential applications of the compound, areas for further research, or possible modifications that could be made to improve its properties or efficacy.
I hope this general outline is helpful. If you have a specific compound or class of compounds you’re interested in, feel free to ask! I’m here to help.
属性
IUPAC Name |
1-methyl-4-phenylmethoxypyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-14-8-7-12(9-13(14)15)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZNRLNERQOPTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546023 | |
| Record name | 4-(Benzyloxy)-1-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-1-methyl-2-pyridone | |
CAS RN |
53937-03-4 | |
| Record name | 1-Methyl-4-(phenylmethoxy)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53937-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Benzyloxy)-1-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



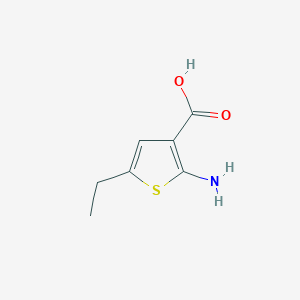
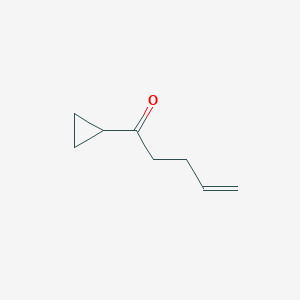
![2-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1282432.png)
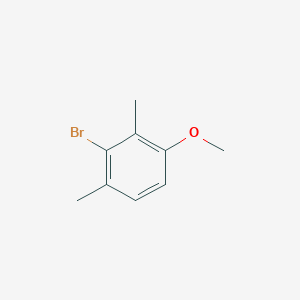
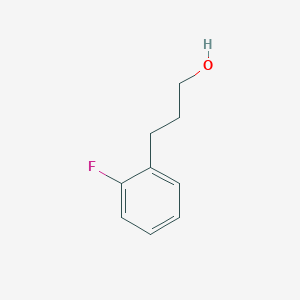
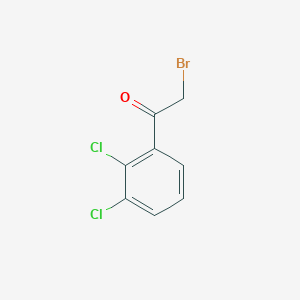
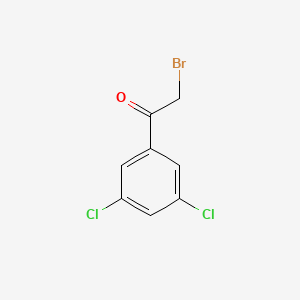
![2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B1282447.png)
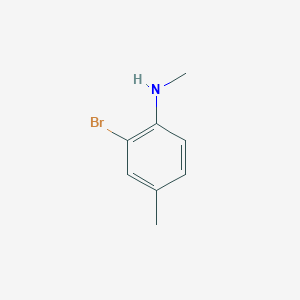
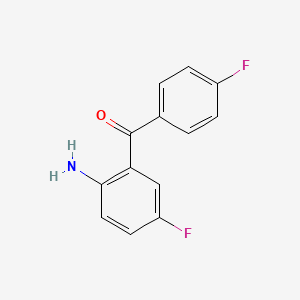
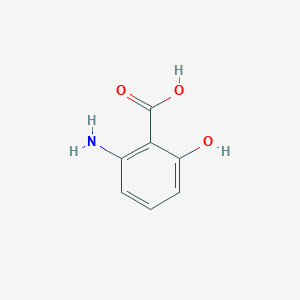
![Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one](/img/structure/B1282465.png)
